molecular formula C25H19ClN4OS2 B2663067 (E)-3-((4-(3-chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 1322262-41-8

(E)-3-((4-(3-chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2663067
CAS No.: 1322262-41-8
M. Wt: 491.02
InChI Key: XRJVAMLHDCQPBY-JXMROGBWSA-N
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Description

(E)-3-((4-(3-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (CAS 1322262-41-8) is a complex synthetic organic compound with a molecular formula of C 25 H 19 ClN 4 OS 2 and a molecular weight of 491.0 g/mol . This reagent features a 1,2,4-triazole core, a moiety widely recognized in medicinal chemistry for its diverse biological activities . The structure incorporates a 3-chlorophenyl substitution and a cinnamylthio side chain, which may influence its physicochemical properties and interaction with biological targets. Compounds based on the 1,2,4-triazole scaffold, particularly 1,2,4-triazole-3-thione derivatives, are of significant research interest in neuroscience and pharmacology . Studies on structurally similar analogs have demonstrated potent anticonvulsant activity in established preclinical models, such as the maximal electroshock (MES) test and the 6 Hz psychomotor seizure model, which is relevant for screening treatments for drug-resistant epilepsy . The mechanism of action for this class of compounds is often associated with the modulation of voltage-gated sodium channels in the central nervous system, thereby stabilizing neuronal activity and reducing seizure susceptibility . This product is provided for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the product's identity, purity, and suitability for their specific research application.

Properties

IUPAC Name

3-[[4-(3-chlorophenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4OS2/c26-19-11-6-12-20(16-19)30-23(17-29-21-13-4-5-14-22(21)33-25(29)31)27-28-24(30)32-15-7-10-18-8-2-1-3-9-18/h1-14,16H,15,17H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJVAMLHDCQPBY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((4-(3-chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base and a solvent like ethanol.

    Introduction of the Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the triazole ring.

    Attachment of the Cinnamylthio Group: This can be done through a thiol-ene reaction, where a cinnamyl group is attached to the sulfur atom.

    Formation of the Benzo[d]thiazol-2(3H)-one Moiety: This step might involve the cyclization of a precursor containing a benzothiazole structure.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the triazole ring or the benzo[d]thiazol-2(3H)-one moiety.

    Substitution: Various substitution reactions can occur, particularly at the chlorophenyl group or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit considerable antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. A study highlights that triazole compounds can inhibit the growth of pathogens by interfering with their metabolic pathways, suggesting potential for treating infections resistant to standard antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in targeting specific cancer cell lines. Triazoles are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of apoptotic pathways. In vitro studies have demonstrated that this compound can effectively reduce viability in several cancer cell lines, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of triazole derivatives suggest that this compound may modulate inflammatory responses. By inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, it could serve as a therapeutic option for inflammatory diseases .

Fungicidal Activity

Triazole compounds are widely recognized for their fungicidal properties. The compound has been evaluated for its effectiveness against plant pathogens, showing promise as a fungicide that could protect crops from fungal infections. Its unique structure allows it to penetrate fungal cells and disrupt their growth mechanisms .

Herbicidal Properties

In addition to its fungicidal activity, there is emerging evidence that this compound may also exhibit herbicidal effects. By targeting specific biochemical pathways in plants, it could potentially inhibit weed growth without affecting crop yield .

Mechanism of Action

The mechanism of action of (E)-3-((4-(3-chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one would depend on its specific biological activity. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their function or modulating their activity. The molecular targets might include proteins involved in cell signaling, metabolism, or replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and spectral data of the target compound and related triazole derivatives:

Compound Name Core Structure Key Substituents IR (C=S/C=N, cm⁻¹) ¹H-NMR (Aromatic δ, ppm) Molecular Weight (g/mol) Reference
Target: (E)-3-((4-(3-chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one 1,2,4-Triazole + benzo[d]thiazol-2(3H)-one 3-chlorophenyl, cinnamylthio, benzothiazolone Not reported Not reported ~470 (estimated)
4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6c) 1,2,4-Triazole-3-thione 4-methylphenyl, benzoxazole 1631 (C=N), 1228 (C=S) 7.57–8.87 (m, 12H Ar-H) 385
5-(3-Chlorophenyl)-4-[(E)-(2-fluorobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione 1,2,4-Triazole-3-thione 3-chlorophenyl, fluorobenzylidene amino 1596 (C=N), 1243 (C=S) 6.86–7.26 (m, 12H Ar-H) 419
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole-3-thiol Ethoxyphenyl, methoxyphenyl Not reported Not reported 364

Key Observations:

Functional Groups: The target compound differs from 6c and 6h by replacing the triazole-3-thione (C=S) group with a cinnamylthio (C-S-C) moiety, which would eliminate the C=S IR stretch (~1220–1243 cm⁻¹) and introduce a C-S-C vibration (~600–700 cm⁻¹). The fluorobenzylidene amino group in ’s compound introduces a C=N stretch (1596 cm⁻¹), absent in the target compound.

Aromatic Substituents:

  • The 3-chlorophenyl group in the target compound is shared with 6h , but the latter includes a 4-chlorophenyl-benzoxazole system, leading to distinct NMR splitting patterns (e.g., 6h’s aromatic protons at δ 6.86–7.26 vs. the target’s likely downfield shifts due to the electron-withdrawing benzothiazolone).

Molecular Weight and Complexity:

  • The target’s molecular weight (~470 g/mol) is higher than 6c (385 g/mol) and 6h (419 g/mol) due to the benzothiazolone and cinnamylthio groups. This increased size may affect solubility and bioavailability.

Crystallographic and Stability Considerations

  • highlights hydrogen bonding (N–H···S, O–H···S) in triazole-thione derivatives, stabilizing crystal packing.

Biological Activity

The compound (E)-3-((4-(3-chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step reactions where various functional groups are introduced to achieve the desired molecular structure. The triazole ring is particularly significant in enhancing biological activity due to its ability to interact with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives, including those similar to our compound. For instance, compounds with triazole moieties have shown promising results against a range of pathogens including bacteria and fungi. The presence of the 3-chlorophenyl and cinnamylthio groups in the structure may enhance its efficacy against gram-positive and gram-negative bacteria, as well as various fungal strains .

Cytotoxicity

Research indicates that compounds with similar structural features exhibit significant cytotoxicity against cancer cell lines. For example, derivatives containing a benzo[d]thiazole core have demonstrated potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The cytotoxic effects are often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50% .

CompoundCell LineIC50 (µM)
Example AMCF-716.19 ± 1.35
Example BHCT-11617.16 ± 1.54

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring may inhibit specific enzymes or pathways involved in cell proliferation or microbial metabolism. For instance, some triazole compounds are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of ergosterol in fungi .

Case Studies

  • Antifungal Activity : A study on similar triazole derivatives revealed that compounds with a chlorophenyl substituent exhibited strong antifungal activity against Candida albicans and Aspergillus niger. The introduction of thiol groups further enhanced their potency .
  • Anticancer Properties : In a comparative analysis of various benzo[d]thiazole derivatives, those incorporating the triazole moiety showed significantly higher cytotoxicity against MCF-7 cells compared to non-triazole counterparts. The study highlighted the role of structural modifications in enhancing biological activity .

Q & A

Q. What are the key synthetic routes for preparing (E)-3-((4-(3-chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one and its analogs?

  • Methodological Answer : A general synthesis involves coupling substituted triazole-thiol intermediates with halogenated benzo[d]thiazol-2(3H)-one derivatives. For example:
  • Step 1 : Synthesize 4-(3-chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazole via nucleophilic substitution of 4-amino-triazole derivatives with cinnamyl thiols under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Alkylate the triazole-thiol intermediate with 3-(bromomethyl)benzo[d]thiazol-2(3H)-one in refluxing acetonitrile. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) .
  • Purification : Use column chromatography (silica gel) or recrystallization from ethanol/water mixtures .

Q. How are structural characterization techniques (e.g., NMR, IR) applied to confirm the identity of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include:
  • δ 7.2–8.1 ppm : Aromatic protons from the 3-chlorophenyl and benzothiazolone moieties.
  • δ 6.5–7.1 ppm : Olefinic protons from the cinnamylthio group (E-configuration confirmed by J = 15–16 Hz).
  • δ 4.5–5.2 ppm : Methylenic protons (–CH₂–) bridging the triazole and benzothiazolone .
  • IR : Stretching frequencies at 1650–1680 cm⁻¹ (C=O of benzothiazolone) and 2550–2600 cm⁻¹ (S–H of triazole-thiol intermediates) .

Q. What solvents and catalysts are optimal for synthesizing triazole-thiol intermediates?

  • Methodological Answer :
  • Solvents : PEG-400 or DMF for high solubility of aromatic intermediates; ethanol/water mixtures for recrystallization .
  • Catalysts : Bleaching Earth Clay (pH 12.5) for heterocyclic coupling reactions ; NaBH₄ for selective reduction of nitro groups in intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the cinnamylthio-triazole intermediate?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate factors:
FactorRange TestedOptimal Condition
Temperature60–100°C80°C
Reaction Time1–6 hours4 hours
SolventDMF vs. PEG-400PEG-400 (10% v/v)
Yields improved from 61% to 81% under optimized conditions .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Case Study : A δ 5.1 ppm triplet (J = 6 Hz) was misinterpreted as –CH₂– but later identified as residual DMF.
  • Solution : Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) to assign ambiguous signals .
  • Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) .

Q. What strategies are effective for designing biological activity assays (e.g., antimicrobial, antitumor) for this compound?

  • Methodological Answer :
  • Antimicrobial Testing : Follow CLSI guidelines using microbroth dilution (MIC determination against S. aureus and E. coli) .
  • Antitumor Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
  • SAR Analysis : Modify substituents (e.g., replace cinnamylthio with benzylthio) to assess impact on activity .

Q. How to analyze the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • pH Stability : Prepare buffers (pH 1–13) and measure decomposition kinetics using UV-Vis spectroscopy (λ = 270 nm) .

Data Contradiction and Reproducibility

Q. Why do different studies report varying melting points for structurally similar triazole derivatives?

  • Methodological Answer :
  • Possible Causes : Polymorphism, solvent impurities, or inconsistent heating rates during measurement.
  • Resolution : Use differential scanning calorimetry (DSC) at a controlled heating rate (10°C/min) and validate with single-crystal XRD .

Q. How to address low reproducibility in coupling reactions involving cinnamylthio groups?

  • Methodological Answer :
  • Critical Factors : Moisture sensitivity of thiol intermediates; use anhydrous solvents and Schlenk techniques.
  • Troubleshooting : Pre-activate the triazole-thiol with TEA to scavenge HCl byproducts .

Structural and Computational Analysis

Q. What computational methods predict the compound’s binding affinity for biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase).
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .

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